Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride
Overview
Description
Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride (PTD) is a synthetic compound belonging to the pyridine family of compounds. It is a white, crystalline solid that is soluble in water and ethanol. PTD has a wide range of scientific research applications and is used in various biochemical and physiological studies.
Scientific Research Applications
Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, receptor binding, and signal transduction pathways. This compound has also been used as a tool to study the structure and function of proteins and nucleic acids. Furthermore, this compound has been used in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is an inhibitor of enzymes and receptors. It binds to the active sites of enzymes or receptors and blocks their activity. It also binds to nucleic acids and proteins and can alter their structure and function.
Biochemical and Physiological Effects
This compound has been used in studies of biochemical and physiological effects. It has been found to be effective in the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450s. It has also been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the nervous system.
Advantages and Limitations for Lab Experiments
Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and purified. It is also soluble in water and ethanol, making it easy to work with. However, it is important to note that this compound is not suitable for use in in vivo experiments due to its potential toxicity.
Future Directions
The potential future directions for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride include further studies of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, this compound could be used to study the structure and function of proteins and nucleic acids. Finally, this compound could be used to study the effects of drugs on the nervous system.
properties
IUPAC Name |
pyridin-4-yl(thiophen-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8;;/h1-7,10H,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSSPJVLTNKRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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